5-Ethylpyridine-2,3-dicarboxylic acid

Catalog No.
S750558
CAS No.
102268-15-5
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethylpyridine-2,3-dicarboxylic acid

CAS Number

102268-15-5

Product Name

5-Ethylpyridine-2,3-dicarboxylic acid

IUPAC Name

5-ethylpyridine-2,3-dicarboxylic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-2-5-3-6(8(11)12)7(9(13)14)10-4-5/h3-4H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

MTAVBTGOXNGCJR-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(N=C1)C(=O)O)C(=O)O

Synonyms

5-Ethylquinolinic Acid; 5-Ethyl-2,3-pyridinedicarboxylic Acid; 5-ethylpyridine-2,3-dicarboxylic acid

Canonical SMILES

CCC1=CC(=C(N=C1)C(=O)O)C(=O)O

Synthesis and Characterization:

5-Ethylpyridine-2,3-dicarboxylic acid (5-EPDC) is a relatively simple molecule with potential applications in various scientific fields. Its synthesis has been reported in several publications, utilizing different methods. One common approach involves the condensation of ethyl acetoacetate with pyridine-2,3-dicarboxylic acid, followed by decarboxylation and subsequent hydrolysis []. The resulting 5-EPDC can be purified using standard techniques like recrystallization and characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While research on 5-EPDC is still ongoing, its unique structure and properties have attracted interest for various potential applications in scientific research:

  • Ligand Design: The presence of both nitrogen and carboxylic acid groups in 5-EPDC makes it a potential candidate for the design of chelating ligands, molecules that can bind to metal ions. These ligands can be used in various applications, including catalysis, material science, and medicine [].
  • Medicinal Chemistry: Some studies have explored the potential use of 5-EPDC derivatives as anticonvulsant and anti-inflammatory agents [, ]. However, further research is needed to determine the efficacy and safety of these compounds for therapeutic purposes.
  • Organic Synthesis: The carboxylic acid groups in 5-EPDC can participate in various organic reactions, making it a potential building block for the synthesis of more complex molecules with desired properties.

5-Ethylpyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C₉H₉N₁O₄ and a molecular weight of 195.17 g/mol. It features a pyridine ring substituted with ethyl and two carboxylic acid groups at the 2 and 3 positions. This compound is classified as a pyridine derivative and is recognized for its potential applications in various fields including pharmaceuticals and agrochemicals .

Typical of carboxylic acids and pyridine derivatives:

  • Decarboxylation: Under certain conditions, the carboxylic acid groups can be removed, leading to the formation of pyridine derivatives.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which may have different properties and applications.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions are essential for synthesizing more complex molecules that may exhibit unique biological or chemical properties .

Research indicates that 5-Ethylpyridine-2,3-dicarboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Studies suggest that it may possess antimicrobial effects against certain bacterial strains.
  • Antioxidant Activity: The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition: There is evidence that it may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways .

Several methods have been developed for synthesizing 5-Ethylpyridine-2,3-dicarboxylic acid:

  • Pyridine Ring Functionalization: Starting from pyridine derivatives, ethyl groups can be introduced through alkylation followed by carboxylation using carbon dioxide under basic conditions.
  • Multi-step Synthesis: This involves the sequential introduction of functional groups through various chemical transformations, including nitration followed by reduction and carboxylation.
  • Direct Carboxylation: Utilizing carbon dioxide in the presence of transition metal catalysts to directly introduce carboxylic acid groups onto the pyridine ring .

5-Ethylpyridine-2,3-dicarboxylic acid finds utility in several areas:

  • Pharmaceuticals: Its potential as an antimicrobial and antioxidant agent makes it a candidate for drug formulation.
  • Agrochemicals: The compound may be used in developing herbicides or pesticides due to its biological activity.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic compounds .

Interaction studies involving 5-Ethylpyridine-2,3-dicarboxylic acid have focused on its behavior in biological systems:

  • Protein Binding Studies: Investigations into how this compound binds to proteins could reveal its mechanism of action in biological systems.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can provide insights into its efficacy and safety as a pharmaceutical agent.

Such studies are crucial for assessing its potential therapeutic applications and understanding any possible side effects .

Several compounds share structural similarities with 5-Ethylpyridine-2,3-dicarboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Diethyl 5-Ethylpyridine-2,3-dicarboxylateC₁₃H₁₇N₁O₄Ester derivative with potential different reactivity
5-Methylpyridine-2,3-dicarboxylic acidC₉H₉N₁O₄Methyl group instead of ethyl; different biological activity
3-Pyridinecarboxylic acidC₆H₅N₁O₂Simpler structure; less complex interactions

Uniqueness

5-Ethylpyridine-2,3-dicarboxylic acid stands out due to its dual carboxylic acid functionality on the pyridine ring, which enhances its reactivity and potential biological activity compared to simpler derivatives. Its unique structure allows for diverse synthetic pathways and applications that may not be available to similar compounds .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

DryPowder; OtherSolid

XLogP3

1

Appearance

Solid

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

102268-15-5

Wikipedia

5-Ethylpyridine-2,3-dicarboxylic acid

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2,3-Pyridinedicarboxylic acid, 5-ethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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